

An In-depth Technical Guide to 1-(pyridin-2-yl)propan-2-one

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(Pyridin-2-Yl)Propan-2-One

Cat. No.: B1294891

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **1-(pyridin-2-yl)propan-2-one**, a versatile heterocyclic ketone of significant interest in pharmaceutical and agrochemical research. This document consolidates critical data including its chemical identity, physical and spectroscopic properties, a detailed synthesis protocol, and known applications. The information is intended to support researchers and professionals in drug discovery and development in leveraging the synthetic potential and understanding the bioactivity of this compound and its derivatives.

Chemical Identity and Synonyms

1-(Pyridin-2-yl)propan-2-one is a well-characterized organic compound. Its definitive identification is established by its unique CAS number.

Identifier	Value
CAS Number	6302-02-9 [1] [2] [3] [4] [5] [6]
Molecular Formula	C ₈ H ₉ NO [1] [3]
Molecular Weight	135.17 g/mol [1] [3]
IUPAC Name	1-(pyridin-2-yl)propan-2-one [2]

The compound is also known by a variety of synonyms, which are frequently encountered in chemical literature and commercial catalogs.

Synonym
(2-Pyridyl)acetone[2][7]
1-(2-Pyridinyl)acetone[3]
1-(2-Pyridyl)acetone[2]
1-(pyridin-2-yl)acetone[2]
2-Acetylpyridine[2][7]
2-Picolyl methyl ketone[2][7]
2-Propanone, 1-(2-pyridinyl)-[2][7]

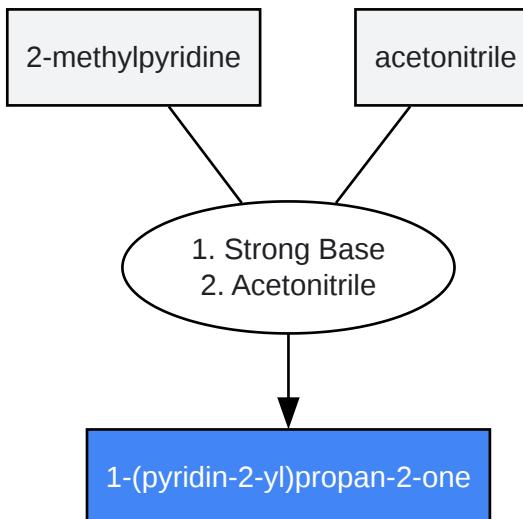
Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of **1-(pyridin-2-yl)propan-2-one** is provided below, offering a snapshot of its characteristics.

Property	Value	Reference
Appearance	Yellow to dark red clear liquid/oil	[1][7]
Boiling Point	175-180 °C at 2.50 Torr	[8]
Density	1.046 ± 0.06 g/cm ³ (at 20°C, 760 Torr)	[8]
Refractive Index	1.5310 (at 589.3 nm, 20°C)	[8]
Flash Point	85.7 ± 27.8 °C	[8]
Storage Conditions	0-8 °C	[1][3]

Spectroscopic data is fundamental for the structural confirmation of **1-(pyridin-2-yl)propan-2-one**.

Spectroscopy	Data
¹ H NMR	(300 MHz, (CD ₃) ₂ SO, 298 K): δ= 2.13 (s, 3H, CH ₃), 3.91 (s, 2H, CH ₂), 7.28 (m, 2H, pyridine-H), 7.74 (m, 1H, pyridine-H), 8.47 (d, 1H pyridine-H) ppm[4]
¹³ C NMR	(75MHz, (CD ₃) ₂ SO, 298K): δ= 30.0 (CH ₃), 52.3 (CH ₂); 121.9, 124.4, 136.6, 149.2, 155.4 (pyridine-C), 205.4 (C=O) ppm[4]
IR (ATR)	ν= 1712 (νC=O), 1589 (νpyridine ring), 1473, 1434, 1355, 1156, 751 cm ⁻¹ [4]


Synthesis Protocol

The synthesis of **1-(pyridin-2-yl)propan-2-one** can be achieved from readily available starting materials. The following is a general procedure based on established literature.

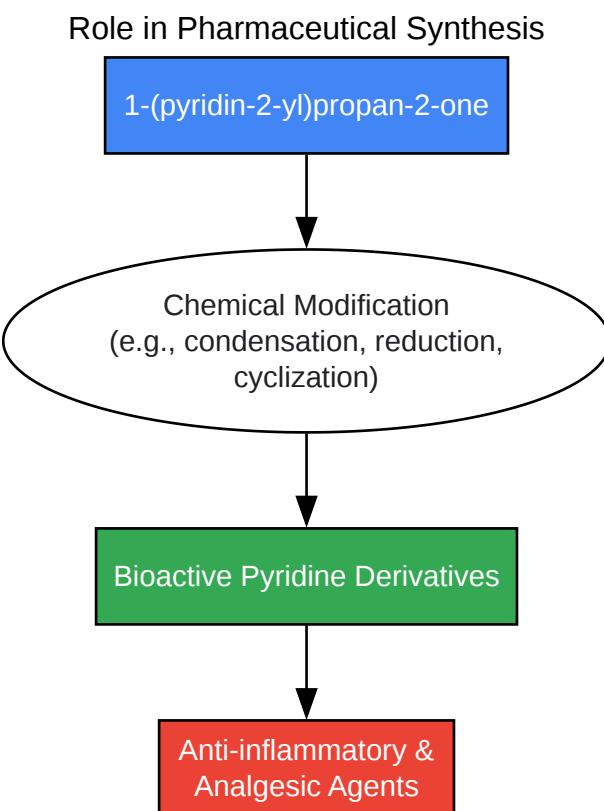
General Procedure for the synthesis of **1-(pyridin-2-yl)propan-2-one** from 2-methylpyridine and acetonitrile

This method was reported to yield the product as a yellow, slightly air-sensitive oil with a boiling point of 67 °C at 0.5 mbar, achieving a 61% yield.[4]

Synthesis of 1-(pyridin-2-yl)propan-2-one

[Click to download full resolution via product page](#)

Caption: General synthetic scheme for **1-(pyridin-2-yl)propan-2-one**.


Experimental Details: While the specific strong base and reaction conditions from the original 1962 disclosure are not detailed in the available search results, a typical approach would involve the deprotonation of 2-methylpyridine with a strong base like an organolithium reagent or lithium diisopropylamide (LDA) to form a nucleophilic anion. This is followed by quenching with an acetylating agent, which in this generalized scheme is represented by acetonitrile which would require specific activation or a different synthetic equivalent to act as an acetyl group donor. A more plausible interpretation of the named reactants suggests a reaction pathway where acetonitrile is deprotonated to form a nucleophile that then reacts with an appropriate derivative of 2-methylpyridine.

Applications in Research and Development

1-(Pyridin-2-yl)propan-2-one serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[\[1\]](#)[\[3\]](#)

Pharmaceutical Development

The pyridine moiety is a well-established pharmacophore present in numerous approved drugs.
[9] Consequently, **1-(pyridin-2-yl)propan-2-one** is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), with particular applications in the development of anti-inflammatory and analgesic drugs.[3] The versatile reactivity of the ketone and the pyridine ring allows for the construction of diverse molecular scaffolds.

[Click to download full resolution via product page](#)

Caption: Synthetic utility in drug discovery.

Agrochemical Industry

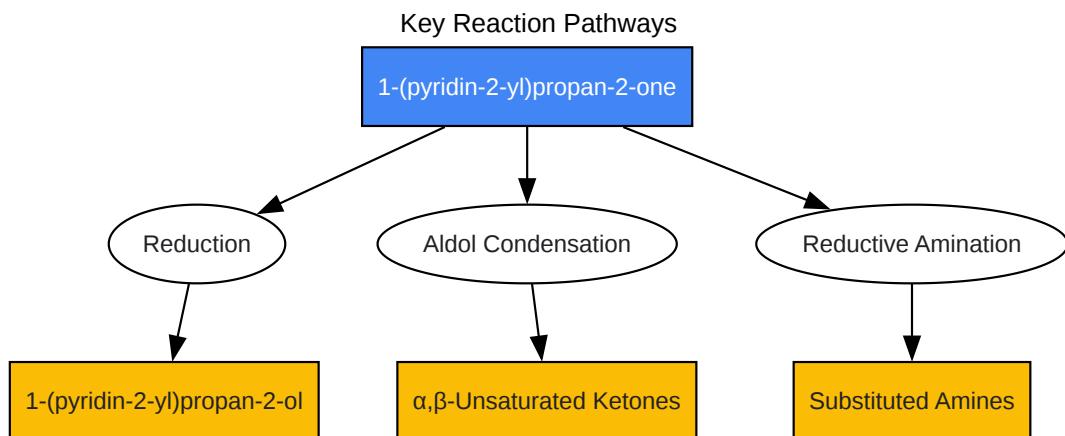
In agrochemical research, this compound is utilized in the formulation of pesticides and herbicides.[3] The incorporation of the pyridyl group can enhance the efficacy, stability, and absorption of these agents in plants.[3]

Antimicrobial Potential

1-(Pyridin-2-yl)propan-2-one has been identified as an antimicrobial bioactive compound extracted from the fermenting liquor of *Lactarius vellereus*.^{[4][7]} This finding suggests intrinsic antimicrobial properties that warrant further investigation. The broader class of pyridine derivatives is well-documented for exhibiting a wide spectrum of antimicrobial activities.^[10]

Experimental Protocols and Further Reactions

While specific, detailed experimental protocols for the direct use of **1-(pyridin-2-yl)propan-2-one** are not extensively available in the public domain, its chemical structure suggests several potential reaction pathways that are fundamental in organic synthesis.


Reactions at the Carbonyl Group

The ketone functionality is a versatile handle for a variety of chemical transformations:

- Reduction: The ketone can be reduced to the corresponding secondary alcohol, 1-(pyridin-2-yl)propan-2-ol, using standard reducing agents such as sodium borohydride or lithium aluminum hydride. This alcohol can then be used in further synthetic steps.
- Condensation Reactions: The α -methylene group is activated by both the pyridine ring and the carbonyl group, making it susceptible to deprotonation and subsequent aldol-type condensation reactions with aldehydes and ketones to form α,β -unsaturated ketones.
- Reductive Amination: The ketone can undergo reductive amination with ammonia or primary or secondary amines in the presence of a reducing agent to yield the corresponding amines.

Reactions Involving the Pyridine Ring

The pyridine nitrogen is basic and can be quaternized with alkyl halides. The pyridine ring itself can undergo electrophilic substitution, although it is generally less reactive than benzene.

[Click to download full resolution via product page](#)

Caption: Potential synthetic transformations.

Conclusion

1-(Pyridin-2-yl)propan-2-one is a chemical entity with considerable potential for researchers in the fields of medicinal chemistry and agrochemical science. Its well-defined properties and versatile reactivity make it a valuable intermediate for the synthesis of novel compounds with a wide range of potential biological activities. The intrinsic antimicrobial properties of this naturally derived compound further underscore its potential as a lead structure for the development of new therapeutic agents. This guide provides a foundational resource to stimulate and support further research and development efforts centered on this promising molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. 1-(Pyridin-2-yl)propan-2-one | C8H9NO | CID 95910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 1-PYRIDIN-2-YL-PROPAN-2-ONE | 6302-02-9 [chemicalbook.com]
- 5. 6302-02-9|1-(Pyridin-2-yl)propan-2-one|BLD Pharm [bldpharm.com]
- 6. 1-pyridin-2-yl-propan-2-one AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. chembk.com [chembk.com]
- 9. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 10. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-(pyridin-2-yl)propan-2-one]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1294891#1-pyridin-2-yl-propan-2-one-cas-number-and-synonyms\]](https://www.benchchem.com/product/b1294891#1-pyridin-2-yl-propan-2-one-cas-number-and-synonyms)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com